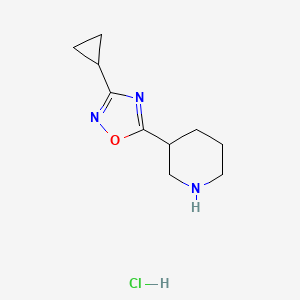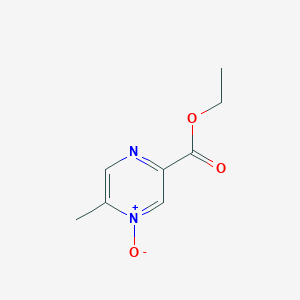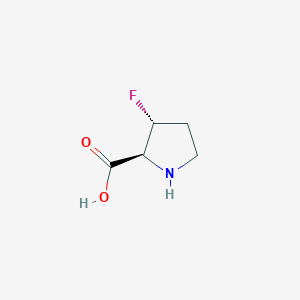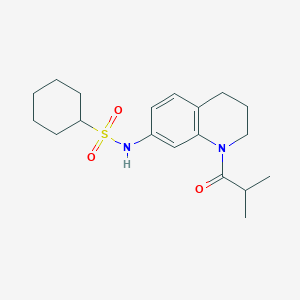![molecular formula C12H18N6OS2 B2820584 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394236-69-2](/img/structure/B2820584.png)
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole ring and a 1,3,4-thiadiazole ring . These types of compounds are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Scientific Research Applications
Anticancer Activity
Heterocyclic compounds containing thiazole or 1,3,4-thiadiazole rings have been extensively studied for their pharmacological activities, especially for their anticancer potential. A study conducted by Gomha et al. (2017) outlines the synthesis of novel pharmacophores incorporating the thiazole moiety. These compounds were evaluated as potent anticancer agents, demonstrating significant activity against the Hepatocellular carcinoma cell line (HepG-2), with some compounds showing remarkable IC50 values. This indicates the potential of compounds with similar structural features for anticancer research (Gomha et al., 2017).
Pharmacological Properties
Maliszewska-Guz et al. (2005) explored the cyclization of specific triazole and thiadiazole derivatives and their subsequent pharmacological evaluation, particularly their effects on the central nervous system (CNS) in mice. Although the compound is not directly studied, this research indicates the broad potential of triazole and thiadiazole derivatives in the development of CNS-active drugs, suggesting a research pathway for similar compounds (Maliszewska-Guz et al., 2005).
Inhibition of Carbonic Anhydrases
Compounds incorporating thiadiazole moieties have also been investigated for their ability to inhibit carbonic anhydrases, enzymes crucial for various physiological functions. Alafeefy et al. (2014) synthesized a series of sulfonamides incorporating thiadiazole and related moieties, showing potent inhibition against both human and bacterial carbonic anhydrases. This suggests the relevance of such structural features for designing inhibitors with potential applications in treating diseases or in biotechnological processes (Alafeefy et al., 2014).
Antimicrobial and Larvicidal Activities
The synthesis of thiadiazole derivatives has also led to compounds with significant antimicrobial and larvicidal activities, indicating their potential use in developing new pesticides or antimicrobial agents. Kumara et al. (2015) synthesized novel triazinone derivatives showing growth inhibition against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity. This underscores the utility of triazole and thiadiazole derivatives in agricultural and public health applications (Kumara et al., 2015).
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS2/c1-5-8(20-12-17-13-6-18(12)4)9(19)14-11-16-15-10(21-11)7(2)3/h6-8H,5H2,1-4H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMZJYDYTXBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
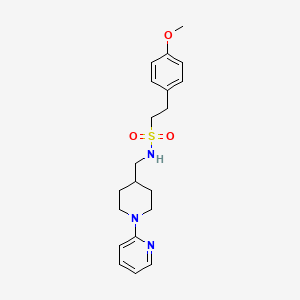
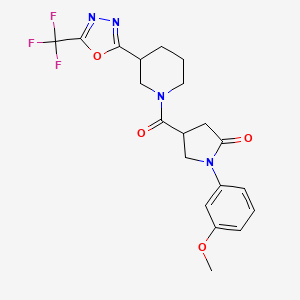
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)
![(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B2820504.png)
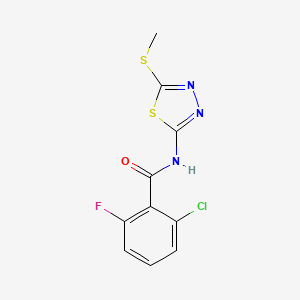
![(2-Cyclopropyl-5-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2820508.png)
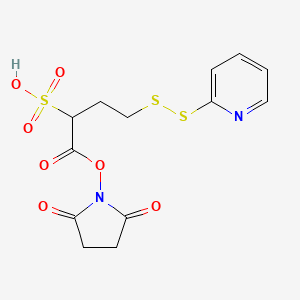
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)
